4-Chloro-2,6-diiodophenol
Overview
Description
4-Chloro-2,6-diiodophenol is a halogenated phenol compound. While the provided papers do not directly discuss 4-Chloro-2,6-diiodophenol, they do provide insights into the properties and reactions of structurally related compounds. For instance, halogenated phenols are known for their diverse applications and reactivity, which can be inferred from the synthesis and characterization of similar compounds such as 4-(2,4-Dichlorophenoxy)phenol and 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol .
Synthesis Analysis
The synthesis of halogenated phenols typically involves halogenation reactions, as seen in the formation of various chlorinated phenols . The synthesis of 4-(2,4-Dichlorophenoxy)phenol involves etherification, reduction, diazotization, and hydrolysis, indicating a multi-step process that could be adapted for the synthesis of 4-Chloro-2,6-diiodophenol with appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated phenols is characterized by the presence of halogen atoms attached to the phenolic ring, which can significantly influence the electronic and steric properties of the molecule. For example, the structure of 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol shows a planar benzene ring system with substituents that affect its overall geometry and properties. Similar structural analyses can be applied to 4-Chloro-2,6-diiodophenol to predict its reactivity and interactions.
Chemical Reactions Analysis
Halogenated phenols participate in various chemical reactions, including electrophilic aromatic substitution and coupling reactions. The chlorination of phenols can lead to the formation of chloromethylene compounds and ketones , while the transformation products of halogenated phenols can exhibit biological activities, such as the anti-androgenic potency observed in 2,4-Dichloro-6-nitrophenol .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated phenols are influenced by the nature and position of the halogen substituents. These properties can be studied using spectroscopic methods such as FT-IR, UV-Vis, and NMR, as demonstrated in the analysis of various chlorinated phenols . Computational studies, including density functional theory (DFT) calculations, can provide additional insights into the electronic structure and potential reactivity of these compounds .
Scientific Research Applications
Environmental Remediation and Wastewater Treatment
Advanced Oxidation Processes (AOPs) for Degradation of Phenolic Compounds : Studies have examined the efficiency of various AOPs in degrading phenolic compounds like 4-chloro-2-nitrophenol, which are commonly found in bulk drug and pesticide wastes. The effectiveness of different processes such as UV/Fenton and UV/TiO2 in reducing these compounds has been highlighted (Saritha et al., 2007).
Graphene Adsorption for Decontamination : Research on the use of graphene for removing chloro-nitrophenol from aqueous solutions explores its potential in water treatment and purification (Mehrizad & Gharbani, 2014).
Catalytic Applications in Organic Waste Treatment : The use of palladium nanoparticles on hollow mesoporous silica nanotubes demonstrates effective catalytic reduction of chlorophenols, suggesting applications in organic waste treatment (Tian et al., 2018).
Chemical Analysis and Detection
Adsorption Studies on Activated Carbon Fibers : Investigation into the adsorption capacities of various phenols on activated carbon fibers provides insights into the chemical properties and potential applications of chlorophenols in analytical chemistry (Liu et al., 2010).
Detection in Swimming Pool Water : Studies have identified new halogenated disinfection byproducts in chlorinated pool water, including halo(nitro)phenols. This has implications for understanding the environmental and health impacts of chlorophenols (Xiao et al., 2012).
Microbial Degradation
- Microbial Catabolism of Chlorinated Nitrophenols : Research on Ensifer sp. strain 22-1's ability to degrade chlorinated nitrophenols like 2,6-dichloro-4-nitrophenol highlights the potential for bioremediation and understanding microbial interactions with chlorophenols (Ke et al., 2021).
Safety And Hazards
The compound has been classified under GHS07. The hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
4-chloro-2,6-diiodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClI2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFDGPBRXPCSBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClI2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436564 | |
Record name | 4-CHLORO-2,6-DIIODOPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-diiodophenol | |
CAS RN |
15459-50-4 | |
Record name | 4-Chloro-2,6-diiodophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15459-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-CHLORO-2,6-DIIODOPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.